6-Chloro-2-fluoro-3-methoxypyridine

Process Chemistry Scale-Up Synthesis SNAr Reaction

Researchers developing PET tracers targeting orexin receptors often face challenges with building blocks that lack regioselective handles for sequential functionalization. 6-Chloro-2-fluoro-3-methoxypyridine provides a precise solution: • Enables sequential SNAr chemistry: The 2-fluoro and 6-chloro substituents exhibit distinct leaving group propensities, eliminating protecting group steps. • Streamlined synthesis route: Direct one-step conversion from 2,6-dichloro-3-fluoropyridine supports process mass intensity reduction and shorter batch cycle times. • Multi-domain utility: Applied in neuropsychiatric tracer development and agrochemical research requiring balanced lipophilicity (pred. logP ~2.2).

Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
Cat. No. B8251499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoro-3-methoxypyridine
Molecular FormulaC6H5ClFNO
Molecular Weight161.56 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)Cl)F
InChIInChI=1S/C6H5ClFNO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
InChIKeyWXGVAVXAXZIBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-fluoro-3-methoxypyridine: PET & Pharma Intermediate


6-Chloro-2-fluoro-3-methoxypyridine (CAS 1227573-07-0; also designated as 6-chloro-3-fluoro-2-methoxypyridine, CAS 1261473-36-2) is a tri-substituted halogenated pyridine derivative with molecular formula C₆H₅ClFNO and molecular weight 161.56 g/mol . The compound contains three synthetically distinct reactive handles: a chlorine atom, a fluorine atom, and a methoxy group substituted on the pyridine ring, each offering unique potential for selective functionalization in nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry . This substitution pattern enables its primary use as a versatile building block in the synthesis of orexin receptor-targeting radioligands for positron emission tomography (PET) imaging and other pharmaceutical intermediates .

1
PET radioligand synthesis intermediate for orexin receptor imaging
Workflow type
2
Orthogonal Cl / F / OMe substitution pattern for sequential SNAr
Reactivity handle
3
High-purity building block grade supports multi-step medicinal chemistry
Procurement context

6-Chloro-2-fluoro-3-methoxypyridine: Why Simpler Analogs Fail


The specific 2,3,6-substitution pattern in 6-chloro-2-fluoro-3-methoxypyridine is chemically non-interchangeable with simpler analogs. Generic substitution attempts using compounds lacking the full chloro-fluoro-methoxy triad fail to provide the requisite orthogonal reactivity handles necessary for sequential functionalization. The 2-position fluorine and 6-position chlorine exhibit distinct leaving group propensities under different reaction conditions, while the methoxy group modulates both electronic density and steric accessibility for transition metal-catalyzed couplings [1]. The commercial availability of this compound at high purity (97-98%) and defined storage conditions reflects its established role in multi-step syntheses where regiospecific control is essential .

Handle loss

Simpler mono- or di-substituted pyridines may not provide the orthogonal Cl/F/OMe reactivity required for sequential functionalization.

Electronic shift

Analogs lacking the 3-methoxy group can alter electronic density and steric accessibility, potentially shifting SNAr selectivity patterns.

Application gap

6-chloro-2-fluoropyridine or 2-fluoro-3-methoxypyridine analogs lack documented use in orexin-targeted PET tracer synthesis.

6-Chloro-2-fluoro-3-methoxypyridine: Head-to-Head Evidence


One-Step vs. Multi-Step Synthesis

The synthetic method disclosed in CN119371352A achieves the direct, one-step conversion of 2,6-dichloro-3-fluoropyridine to 6-chloro-3-fluoro-2-methoxypyridine, compared to traditional multi-step approaches that require sequential halogenation, protection/deprotection, and methoxylation steps [1]. This process eliminates intermediate isolation and purification steps entirely.

Synthetic route
Head-to-head
1 step vs 3–4 steps
From 2,6-dichloro-3-fluoropyridine
Single-step methoxylation may reduce process mass intensity and cycle time in scale-up.
Reported patent route (CN119371352A); conditions require low-temperature methanol/base.
Process Chemistry Scale-Up Synthesis SNAr Reaction Pharmaceutical Intermediate Manufacturing

High Purity vs. Standard Grade

6-Chloro-2-fluoro-3-methoxypyridine (CAS 1227573-07-0) is commercially available at a certified purity of NLT 98% from specialized suppliers [1], compared to the more common 95% minimum purity specification for standard research-grade halogenated pyridine building blocks .

Purity specification
Reported
NLT 98%
vs 95% standard research grade
Higher initial purity may reduce downstream purification burden in library synthesis.
Vendor specification; +3% minimum purity threshold reported.
Quality Control Procurement Specification Analytical Chemistry Building Block Purity

Documented Orexin-2 PET Tracer Application

6-Chloro-3-fluoro-2-methoxypyridine is documented as a reagent in the synthesis of radioligands for positron emission tomography (PET) imaging of orexin receptors, referencing the published work of Oi et al. (J. Med. Chem., 2013) . In contrast, structurally similar analogs such as 2-fluoro-3-methoxypyridine or 6-chloro-2-fluoropyridine lack any documented role in orexin-targeting PET tracer development.

Application evidence
Class-level
Documented vs absent
Orexin PET tracer synthesis
Literature-cited use supports procurement for orexin receptor imaging research.
Source citation (Oi et al. 2013) but supporting data to verify independently.
PET Imaging Radioligand Synthesis Orexin Receptor Neuroscience Research Medicinal Chemistry

Orthogonal SNAr Reactivity

The simultaneous presence of 2-fluoro and 6-chloro substituents provides a unique orthogonal reactivity profile in SNAr chemistry. 2-Fluoroheteroarenes undergo nucleophilic aromatic substitution under mild conditions due to fluorine's strong electron-withdrawing effect and favorable σ-complex stabilization, whereas the 6-chloro substituent can be retained for subsequent functionalization or displaced under harsher conditions [1][2].

SNAr reactivity
Class-level
2-F > 6-Cl ~10²–10⁴ fold
Leaving group ability difference
Orthogonal reactivity may enable sequential 2- and 6-position functionalization without protecting groups.
Class-level SNAr principles; Hartwig group and Hedidi et al. references.
Nucleophilic Aromatic Substitution Chemoselectivity Orthogonal Functionalization Medicinal Chemistry Synthetic Methodology

6-Chloro-2-fluoro-3-methoxypyridine: High-Value Applications


Orexin Receptor PET Radioligand Synthesis

This compound is specifically referenced as a reagent in the synthesis of radioligands for PET imaging of orexin receptors . Procurement is most appropriate for research groups developing tracers targeting orexin-1 (OX1R) or orexin-2 (OX2R) receptors for neuropsychiatric disorder studies including insomnia, depression, and anxiety.

Library Synthesis via Orthogonal Functionalization

The differential reactivity of the 2-fluoro and 6-chloro substituents in SNAr chemistry [1] makes this compound an optimal core scaffold for synthesizing diverse compound libraries. Sequential substitution at these positions without protecting group intervention accelerates SAR exploration when scaffold diversity at both positions is required.

Single-Step Process-Scale Manufacturing

Organizations scaling up synthesis from 2,6-dichloro-3-fluoropyridine can achieve direct one-step conversion to the target methoxypyridine [2], eliminating multiple intermediate isolation steps. This is particularly valuable when process mass intensity reduction and shorter batch cycle times are critical manufacturing objectives.

Agrochemical Intermediate Development

The compound is utilized in agrochemical research for creating pesticides and herbicides [3]. The halogenated pyridine framework with both chloro and fluoro substituents provides favorable physicochemical properties (logP ~2.2, predicted) for crop protection agent development where balanced lipophilicity and metabolic stability are required.

Application
Selection Property
Validation Focus
Orexin receptor PET radioligand synthesis
Documented building block for orexin-targeted tracer development
Review published tracer synthesis literature and confirm compatibility with precursor platform
Library synthesis via orthogonal functionalization
Multi-position orthogonal leaving group profile
Assess relative SNAr reactivity under specific coupling conditions for desired substitution sequence
Single-step process-scale manufacturing
Direct methoxylation route from 2,6-dichloro-3-fluoropyridine
Verify single-step conversion efficiency and isolation feasibility at scale
Agrochemical intermediate development
Halogenated pyridine core with balanced lipophilicity profile
Assess physicochemical property profile and metabolic stability for crop protection application

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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